2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene
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Overview
Description
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene, also known as α-Bergamotene, is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is a bridged bicyclic hydrocarbon with a unique structure that includes a bicyclo[3.1.1]heptane skeleton substituted with methyl and 4-methylpentyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene can be achieved through various chemical reactions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the compound can be synthesized from 3-menthene, which can be obtained from natural plant essential oils or through chemical synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as essential oils, followed by purification processes. The compound can also be synthesized on a larger scale using chemical routes that involve the cyclization of appropriate precursors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Studied for its role as a plant metabolite and its involvement in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry due to its pleasant aroma and as a component in essential oils
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. As a plant metabolite, it plays a role in plant defense by acting as a volatile compound that deters herbivores and attracts pollinators. In biological systems, it may exert its effects through interactions with cellular receptors and enzymes, leading to various physiological responses .
Comparison with Similar Compounds
2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene is similar to other sesquiterpenes such as:
- trans-α-Bergamotene
- cis-α-Bergamotene
- l-trans-α-Bergamotene
- (-)-α-trans-Bergamotene
- α-trans-β-Bergamotene
- (E)-α-Bergamotene
- α-cis-Bergamotene
- α-(E)-Bergamotene
These compounds share a similar bicyclic structure but differ in the configuration of their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
168019-07-6 |
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Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
2,6-dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C15H26/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h7,11,13-14H,5-6,8-10H2,1-4H3 |
InChI Key |
IRJWEYVIPWQIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCCC(C)C |
Origin of Product |
United States |
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